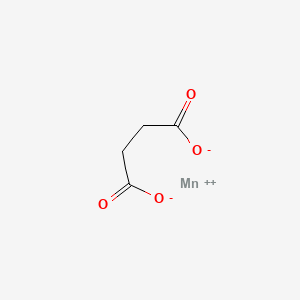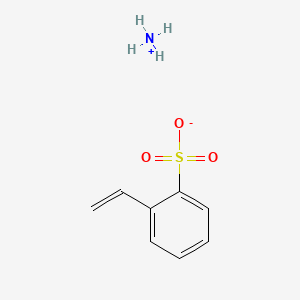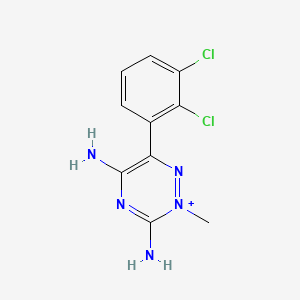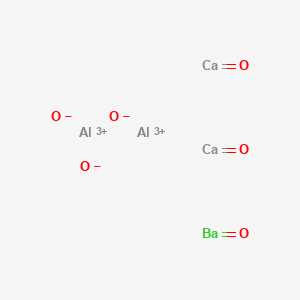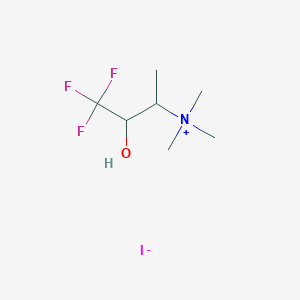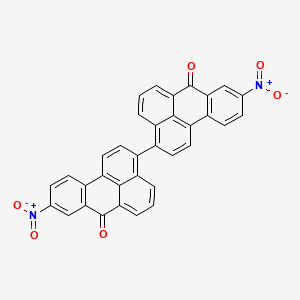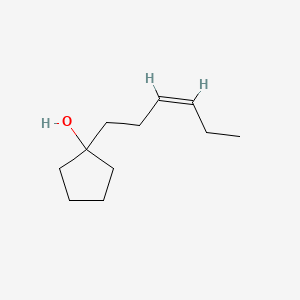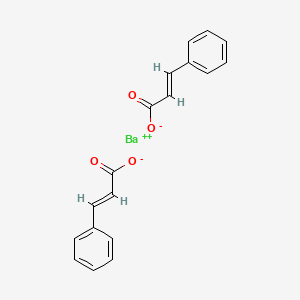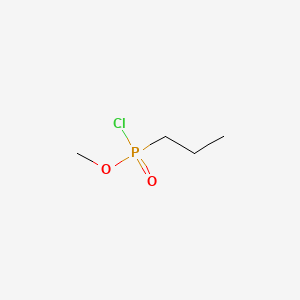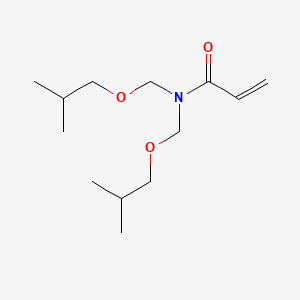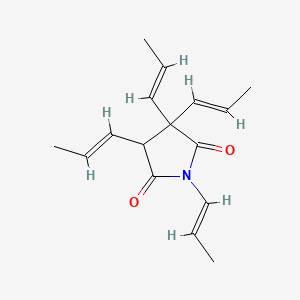
3-(Tetrapropenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tetrapropenyl)pyrrolidine-2,5-dione is a nitrogen-containing heterocyclic compound with the molecular formula C16H21NO2. It is a derivative of pyrrolidine-2,5-dione, which is known for its versatile applications in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrapropenyl)pyrrolidine-2,5-dione typically involves the reaction of tetrapropenyl-substituted precursors with pyrrolidine-2,5-dione. One common method includes the use of a palladium-catalyzed cyclization/alkoxycarbonylation sequence, which employs amide-tethered enynes with carbon monoxide and an alcohol . This reaction is known for its broad substrate scope, excellent chemo-, regio-, and enantioselectivities, high atom economy, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tetrapropenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The tetrapropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Tetrapropenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Tetrapropenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, including signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,3-dione: A closely related compound with similar structural features and applications.
Pyrrolidine-2-one: Another derivative with distinct biological activities and uses in medicinal chemistry.
Prolinol: A pyrrolidine-based compound with applications in organic synthesis and drug development.
Uniqueness
3-(Tetrapropenyl)pyrrolidine-2,5-dione is unique due to its tetrapropenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
80558-82-3 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
1,3,3,4-tetrakis[(E)-prop-1-enyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21NO2/c1-5-9-13-14(18)17(12-8-4)15(19)16(13,10-6-2)11-7-3/h5-13H,1-4H3/b9-5+,10-6+,11-7+,12-8+ |
Clave InChI |
ZTJGDLVYXVZGIS-HFBXSBKTSA-N |
SMILES isomérico |
C/C=C/C1C(C(=O)N(C1=O)/C=C/C)(/C=C/C)/C=C/C |
SMILES canónico |
CC=CC1C(=O)N(C(=O)C1(C=CC)C=CC)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


